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Drug Background and Mechanism of Action

Pictilisib (GDC-0941) is an orally bioavailable, potent, and selective class I pan-phosphatidylinositol 3-
kinase (PI3K) inhibitor that targets all four isoforms of class I PI3Ks (p110«, p110B, p1106, and p110y). It
prevents the formation of phosphatidylinesitol (3,4,5)-trisphosphate (PIP3) by binding to the ATP-binding
pocket of PI3K, thereby inhibiting downstream signaling through the PI3K-AKT-mTOR pathway. This
pathway is frequently deregulated in cancer and plays a key role in cell growth, survival, and migration.
Preclinical data demonstrated that pictilisib increased the antitumor activity of taxanes and, in combination with
trastuzumab, synergistically inhibited cell proliferation in HER2-amplified breast cancer cell lines. The drug

exhibited a dose-proportional pharmacokinetic profile with rapid absorption following oral administration.

The development of pictilisib originated from a collaborative research program between academic institutions
and industry partners. The compound was discovered through a partnership that included the Institute of Cancer
Research (ICR), the Ludwig Institute for Cancer Research, Cancer Research Horizons, and Piramed Pharma,
later licensed to Genentech (Roche) for clinical development. This collaborative effort represented one of the
first PI3K inhibitors to enter clinical trials worldwide and laid the foundation for subsequent PI3K-targeted

therapies [1].

Clinical Trial Designs and Populations
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Phase Ib Dose-Escalation Study (NCT00960960)

This open-label, multicenter, multischedule phase Ib study evaluated pictilisib in combination with various
established therapies for locally recurrent or metastatic breast cancer. The study employed a three-part design

with distinct patient populations and treatment regimens:

e Parts 1 and 2: Comprised both a 3 + 3 dose escalation stage and a cohort expansion stage evaluating
pictilisib (60-330 mg) in combination with paclitaxel (90 mg/m?) with or without bevacizumab (10
mg/kg) or trastuzumab (2—4 mg/kg). The primary objectives were evaluating safety, identifying dose-
limiting toxicities (DLTS), and establishing the maximum tolerated dose (MTD) of pictilisib in these

combinations.

e Part 3: Employed a 3 + 3 dose escalation design assessing pictilisib (260 mg) in combination with

letrozole (2.5 mg) in postmenopausal women with hormone receptor-positive disease.

The patient population across all parts required histologically confirmed locally recurrent or metastatic breast
adenocarcinoma with adequate hematologic and end-organ function. Patients in the paclitaxel-containing arms
(Parts 1 and 2) had HER2-negative tumors (except those in the trastuzumab cohort) and could not have
received more than two prior chemotherapy regimens for metastatic disease. Patients in the letrozole
combination arm (Part 3) were required to have hormone receptor-positive disease and could not have
received more than one prior chemotherapy regimen or more than two prior endocrine therapies for metastatic

disease. Disease measurable by RECIST v1.0 was required for all participants [2].

Phase Il Randomized Study (FERGI, NCT01437566)

The FERGI trial was a two-part, randomized, double-blind, placebo-controlled, phase II study
investigating pictilisib plus fulvestrant versus placebo plus fulvestrant in patients with estrogen receptor-
positive, HER2-negative advanced breast cancer resistant to aromatase inhibitor therapy. The study
employed a sophisticated design to address the potential role of PIK3CA mutation status in treatment

response:

e Part 1: Enrolled patients regardless of PIK3CA mutation status and randomized them 1:1 to pictilisib

(340 mg) or placebo, plus fulvestrant (500 mg).
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e Part 2: Enrolled only patients with confirmed PIK3CA mutations and randomized them 2:1 to pictilisib

(260 mg) or placebo, plus fulvestrant.

Stratification factors in Part 1 included presence or absence of PIK3CA mutation, primary or secondary
aromatase inhibitor resistance, and measurable or non-measurable disease. In Part 2, stratification was based on
previous aromatase inhibitor treatment for advanced disease versus relapse during or within 6 months of
adjuvant therapy, and measurable versus non-measurable disease. The primary endpoint for both parts was

progression-free survival (PFS) in the intention-to-treat population [3].

Table 1: Summary of Pictilisib Clinical Trial Designs

. . . Patient . Primary
Trial Identifier Phase Design . Interventions :
Population Endpoints
NCT00960960[2] Ib Open-label, Locally Pictilisib + paclitaxel + Safety,
multischedule, recurrent bevacizumabl/trastuzumab; tolerability,
dose or or Pictilisib + letrozole DLTs, MTD,
escalation metastatic recommended
breast Phase Il dose
cancer
NCT01437566 [3] I Two-part, ER+, Pictilisib + fulvestrant vs Progression-
randomized, HER2- placebo + fulvestrant free survival
double-blind, advanced (PFS)
placebo- breast
controlled cancer, Al-
resistant
ISRCTN26131497 |l Non- Luminal B Pictilisib + anastrozole Tumor cell
[4] randomized primary proliferation
breast (Ki67)
cancer

Key Trial Endpoints and Outcomes

Safety Endpoints
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Safety was a primary endpoint in the phase Ib study, with comprehensive monitoring of adverse events (AEs).

In the NCT00960960 trial:

e 100% of patients (69/69) experienced at least one AE during the study period.

e Grade =23 AEs were reported in 72.5% (50/69) of patients.

e Serious AEs occurred in 30.4% (21/69) of patients.

e AEs leading to death were reported in 2.9% (2/69) of patients.

e Dose-limiting toxicities occurred in 8.7% (6/69) of patients, leading to establishment of the MTD and
recommended phase Il dose for the combinations tested [2].

In the phase I FERGI trial, safety concerns were notable:

e In Part 1, grade 3 or worse AEs occurred in 61% (54/89) of patients in the pictilisib group compared to
28% (22/79) in the placebo group.

¢ Treatment-related serious AEs were reported in 16% (14/89) of pictilisib patients versus only 1%
(1/79) in the placebo group [3].

The safety profile of pictilisib revealed class-specific toxicities associated with pan-PI3K inhibition, which

ultimately limited its clinical development compared to more selective PI3K inhibitors.

Efficacy Endpoints

Efficacy was assessed as a secondary endpoint in the phase Ib study and as a primary endpoint in the phase II

study:

¢ In the phase Ib NCT00960960 trial, the objective response rate was 32.7% among 58 evaluable patients,
comprising 2 complete responses (3.4%) and 17 partial responses (29.3%), demonstrating preliminary

antitumor activity [2].

e In the phase IT FERGI trial, the combination of pictilisib with fulvestrant did not significantly improve

PFS compared to fulvestrant alone:

o In Part 1: Median PFS was 6.6 months with pictilisib versus 5.1 months with placebo (HR 0.74;
95% CI 0.52-1.06; p=0.096).

o In patients with PIK3CA mutations: Median PFS was 6.5 months with pictilisib versus 5.1 months
with placebo (HR 0.73; 95% CI 0.42-1.28; p=0.268).

o In patients without PIK3CA mutations: Median PFS was 5.8 months with pictilisib versus 3.6
months with placebo (HR 0.72; 95% CI 0.42-1.23; p=0.23).

© 2026 Smolecule. All rights reserved. 4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6125885/
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524539/
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125885/
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://www.smolecule.com/products/s548377?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

o In Part 2 (PIK3CA-mutated only): Median PFS was 5.4 months with pictilisib versus 10.0 months
with placebo (HR 1.07; 95% CI 0.53-2.18; p=0.84) [3].

Biomarker and Pharmacokinetic Endpoints

e Pharmacokinetic assessments in the phase Ib study demonstrated no drug-drug interaction between

pictilisib and paclitaxel, with pictilisib exhibiting a dose-proportional pharmacokinetic profile [2].

e Biomarker analyses focused on PIK3CA mutation status using tumor tissue collected at baseline.

However, unlike more selective PI3Ka inhibitors, pictilisib activity did not correlate strongly with

PIK3CA mutation status in the FERGI trial, suggesting that pan-PI3K inhibition might have different

predictive biomarkers than isoform-specific inhibitors [3].

Table 2: Summary of Key Efficacy Results from Pictilisib Clinical Trials

. . . Objective
. Patient Treatment Median PFS  Hazard Ratio
Trial . Response
Population Arms (months) (95% CI)
Rate
NCT01437566 Overall Pictilisib + 6.6 0.74 (0.52- Not reported
(Part 1) [3] population fulvestrant 1.06)
Placebo + 5.1
fulvestrant
NCT01437566 PIK3CA Pictilisib + 6.5 0.73 (0.42- Not reported
(Part 1) [3] mutated fulvestrant 1.28)
Placebo + 5.1
fulvestrant
NCT01437566 PIK3CA wild- Pictilisib + 5.8 0.72 (0.42- Not reported
(Part 1) [3] type fulvestrant 1.23)
Placebo + 3.6
fulvestrant
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. . . Objective
] Patient Treatment Median PFS Hazard Ratio
Trial . Response
Population Arms (months) (95% CI)
Rate
NCT00960960 [2] Metastatic Pictilisib Not primary Not 32.7% (2 CR +
breast cancer combinations endpoint applicable 17 PR)

Experimental Protocols and Methodologies

PIK3CA Mutation Testing Protocol

Purpose: To identify activating mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, for

patient stratification and biomarker analysis.

Methodology:

e Tumor tissue collection: Archival formalin-fixed paraffin-embedded (FFPE) tumor tissue blocks or
freshly cut sections are collected prior to treatment initiation.
¢ DNA extraction: Macro-dissection of tumor-rich areas is performed to ensure =50% tumor content. DNA
is extracted using commercial kits (e.g., QlAamp DNA FFPE Tissue Kit) following manufacturer's
instructions.
¢ Mutation analysis: Utilizing PCR-based sequencing methods or validated companion diagnostic
tests:
o Amplify key exons (particularly exons 9 and 20) where >80% of PIK3CA mutations occur.
o Use Sanger sequencing or next-generation sequencing panels with appropriate controls.
o Confirm mutation status with orthogonal methods if needed.
¢ Quality control: Include positive and negative controls in each run. Assess DNA quality and quantity
through spectrophotometry or fluorometry [3].

Pharmacodynamic Biomarker Assessment

Purpose: To demonstrate target engagement and pathway modulation in tumor tissue and/or surrogate tissues.

Methodology:

e Paired tumor biopsies: Collect pre-treatment and on-treatment (e.g., day 15 of cycle 1) tumor biopsies
when feasible.
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¢ Immunohistochemistry (IHC) analysis:
o Stain for phospho-AKT (Ser473) and phospho-S6 (Ser235/236) as downstream markers of PI3K
pathway activity.
o Use validated antibodies with appropriate antigen retrieval methods.
o Implement semi-quantitative scoring systems (H-score or Allred score) by experienced
pathologists.
e Blood-based biomarkers: Collect plasma samples for measurement of fasting blood glucose and
insulin levels as pharmacodynamic markers of systemic PI3K inhibition [1].

Response Assessment Protocol

Purpose: To evaluate antitumor activity based on standardized criteria.

Methodology:

e Tumor assessments: Conduct according to RECIST v1.0 or RECIST v1.1 guidelines.

e Schedule: Perform tumor imaging (CT or MRI) at screening, then every 8 weeks for the first 32 weeks,
and every 12 weeks thereafter.

e Assessment procedure:

o

Measure all target lesions (up to 5 per organ, maximum 10 total) with longest diameter =10 mm.
Identify all non-target lesions.

Calculate sum of diameters of target lesions and compare to baseline.

Define objective responses according to RECIST criteria:

o

o

[e]

= Complete Response (CR): Disappearance of all target and non-target lesions.

= Partial Response (PR): 230% decrease in sum of diameters of target lesions.

= Progressive Disease (PD): 220% increase in sum of diameters or appearance of new
lesions.

= Stable Disease (SD): Neither sufficient shrinkage for PR nor sufficient increase for PD [2] [3].

Signaling Pathways and Trial Schema Diagrams

The following diagrams visualize the PI3K signaling pathway targeted by pictilisib and the structure of the key

clinical trials.

PI3BK-AKT-mTOR Signaling Pathway and Pictilisib Mechanism
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PI3K-AKT-mTIOR Signaling Pathway
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Phase Il FERGI Trial Schema (NCT01437566)
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Discussion and Future Perspectives

The clinical development of pictilisib provides important insights for PI3K inhibitor drug development.
While the phase Ib study demonstrated the feasibility of combining pictilisib with chemotherapy and targeted
agents, the phase II FERGI trial highlighted the challenges with this first-generation pan-PI3K inhibitor. The
lack of significant improvement in PFS, coupled with substantial toxicity, limited pictilisib's clinical

development in breast cancer [3].

Several factors likely contributed to these results. First, the toxicity profile of pan-PI3K inhibition may have

prevented administration of sufficiently efficacious doses, as dose reductions and discontinuations were
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common. Second, the patient selection strategy based solely on PIK3CA mutations may not have been optimal
for a pan-PI3K inhibitor, as these agents might be effective in tumors with other PI3K pathway alterations (e.g.,
PTEN loss, HER2 amplification). Third, feedback mechanisms within the PI3K pathway and crosstalk with
other signaling pathways may have limited the efficacy of single-pathway inhibition [5].

The pictilisib development program informed subsequent generations of PI3K inhibitors. More isoform-
selective PI3K inhibitors, such as the PI3Ka-specific inhibitor alpelisib, have demonstrated improved
therapeutic indices and clinical efficacy in PIK3CA-mutant breast cancer. Additionally, the concept of triple
combination therapy targeting PI3K alongside CDK4/6 inhibition and endocrine therapy has emerged as a
promising approach based on laboratory research showing that breast cancer cells develop resistance to CDK4/6

inhibitors through PI3K pathway activation [1].

Recent advances in the field include the development of inavolisib, a next-generation PI3Ka inhibitor that not
only blocks PI3K activity but also triggers degradation of the mutated PI3Ka protein. This targeted protein
degradation approach offers potential advantages in reducing toxicity while maintaining efficacy. The phase III
INAVO120 study presented at ASCO 2025 demonstrated the potential of inavolisib in combination with
palbociclib and fulvestrant in patients with PIK3CA-mutated, hormone receptor-positive metastatic breast

cancer [1] [6].

Conclusion

The comprehensive clinical trial program for pictilisib, encompassing phase Ib and II studies, provided valuable
insights into the challenges and considerations for targeting the PI3K pathway in cancer therapy. While
pictilisib demonstrated preliminary antitumor activity and a manageable safety profile in early-phase trials,
its development was ultimately limited by toxicity concerns and lack of sufficient efficacy in randomized
settings. The experimental protocols and biomarker strategies developed during pictilisib's clinical program
have informed subsequent drug development efforts, leading to more selective PI3K inhibitors with improved
therapeutic indices. The pictilisib experience underscores the importance of patient stratification biomarkers,
rational combination strategies, and therapeutic index optimization in molecularly targeted cancer drug

development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

© 2026 Smolecule. All rights reserved. 10/12 Tech Support


https://www.dovepress.com/pi3k-inhibitors-as-new-cancer-therapeutics-implications-for-clinical-t-peer-reviewed-fulltext-article-OTT
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://www.icr.ac.uk/research-and-discoveries/cancer-blogs/detail/connections-blog/pi3k-inhibitors-feature
https://www.icr.ac.uk/research-and-discoveries/cancer-blogs/detail/connections-blog/pi3k-inhibitors-feature
https://www.theglobeandmail.com/investing/markets/markets-news/GetNews/33327711/pi3k-inhibitor-pipeline-2025-key-companies-moa-roa-and-clinical-trials-evaluation-by-delveinsight-onkure-therapeutics-eli-lilly-beigene-relay-therapeutics-rhizen-pharmaceuticals-curis/
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://www.smolecule.com/products/s548377?utm_src=pdf-body
https://www.smolecule.com/products/s548377?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s548377?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

References

1. PI3K inhibitors feature [icr.ac.uk]

2. A phase Ib study of pictilisib (GDC-0941) in combination with ... [pmc.nchi.nlm.nih.gov]
3. Pictilisib for oestrogen receptor-positive, aromatase inhibitor ... [pmc.ncbi.nim.nih.gov]
4. Pictilisib - an overview [sciencedirect.com]

5. PI3K inhibitors as new cancer therapeutics: implications for ... [dovepress.com]

6. PI3K Inhibitor Pipeline 2025: Key Companies, MOA, ROA ... [theglobeandmail.com]

To cite this document: Smolecule. [Pictilisib Clinical Trial Design and Endpoints: Application Notes and
Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b54837 7#pictilisib-clinical-trial-design-and-endpoints]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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